molecular formula C7H9ClN2O2 B372084 6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 66400-13-3

6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B372084
CAS No.: 66400-13-3
M. Wt: 188.61g/mol
InChI Key: ITEBXHYGZUWSIH-UHFFFAOYSA-N
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Description

6-Chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the class of pyrimidine-2,4(1H,3H)-diones, which are privileged scaffolds in drug discovery due to their wide range of biological activities . Researchers value this core structure for its potential as a building block in the synthesis of more complex heterocyclic systems, such as pyrimidopyrimidines, which are known to exhibit diverse biological properties . These properties include acting as antioxidants, antibacterial agents, antiviral agents, and antitumor agents, making them valuable for investigating new therapeutic pathways . The specific chloro, ethyl, and methyl substitutions on the pyrimidinedione core are key for structural modification, allowing scientists to explore structure-activity relationships and develop novel compounds with optimized research characteristics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-1-ethyl-3-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-10-5(8)4-6(11)9(2)7(10)12/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEBXHYGZUWSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)N(C1=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione (CAS No. 66400-13-3) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This compound features a chloro substituent which is known to influence its biological interactions and mechanisms of action.

  • Molecular Formula : C7H9ClN2O2
  • Molecular Weight : 188.61 g/mol
  • Structure : The compound contains a pyrimidine ring with an ethyl and methyl group along with a chlorine atom, which may affect its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrimidine family, including this compound, exhibit various biological activities such as antiproliferative effects against cancer cell lines. The following sections detail specific findings related to its biological activity.

Antiproliferative Activity

A study focused on substituted pyrimidines demonstrated that certain derivatives exhibit significant antiproliferative effects on tumor cells. Specifically, compounds similar to this compound were evaluated for their ability to inhibit cell growth in various cancer lines.

CompoundIC50 (µM)Cell Line Tested
6-Chloro-1-Ethyl-3-Methylpyrimidine4.24 - 8.77HeLa
Analogous Compound A80.20HeLa
Analogous Compound B55.67HeLa

The most active compound exhibited an IC50 value between 4.24 µM and 8.77 µM, indicating a potent effect at low concentrations. In contrast, other tested compounds required significantly higher concentrations to achieve similar antiproliferative effects .

The biological activity of this compound is hypothesized to involve alkylation of DNA, which is a common mechanism for many anticancer agents. The presence of the chloro group may facilitate the formation of reactive intermediates that can interact with DNA, leading to cytotoxic effects and ultimately apoptosis in cancer cells .

Case Studies and Research Findings

  • In Vitro Studies : Various in vitro studies have shown that the compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis. This effect is attributed to DNA damage caused by alkylation processes initiated by the chloro substituent .
  • Comparative Analysis : A comparative analysis with other pyrimidine derivatives revealed that increasing chlorine content generally enhances antiproliferative activity due to improved reactivity towards cellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-2,4-dione Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
6-Chloro-1-ethyl-3-methylpyrimidine-2,4-dione Cl (C6), Et (N1), Me (N3) 160.56 Pharmaceutical intermediate
6-Methylquinazoline-2,4(1H,3H)-dione (MBEU-1) Me (C6), quinazoline ring ~210 (estimated) Enhanced triplet emission (material science)
5-Iodo-1-butylpyrimidine-2,4-dione (7a) I (C5), butyl (N1) ~280 (estimated) Antibacterial activity (B. catarrhalis)
6-Methoxypyrimidine-2,4(1H,3H)-dione OMe (C6) 142.11 Altered solubility/electronic effects
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione Triazine core, Cl (C6) 147.52 Herbicidal applications

Structural and Functional Insights

Substituent Effects on Biological Activity :

  • Chloro vs. Iodo : Chloro substituents (as in the target compound) are associated with intermediate pharmaceutical uses, while iodo analogs (e.g., 7a, 7c, 7d) exhibit antibacterial activity against B. catarrhalis and S. pyogenes at 0.128 mg/mL . The larger size and polarizability of iodine may enhance binding to microbial targets.
  • Alkyl Chain Variations : Ethyl (N1) and methyl (N3) groups in the target compound optimize steric and electronic profiles for synthetic utility. Longer alkyl chains (e.g., butyl in 7a) may improve lipophilicity, enhancing membrane penetration in antibacterial contexts .

Electronic and Material Properties: Quinazoline vs. Pyrimidine Cores: Quinazoline derivatives (e.g., MBEU-1, CBEU) exhibit rigidified conformations due to ureide moieties, promoting spin-orbit coupling (SOC) and triplet emission for optoelectronic applications . Methoxy vs.

Triazine Derivatives :

  • The triazine analog (CAS: 69125-10-6) shares a chloro-dione motif but features a triazine core, leading to distinct reactivity in herbicidal formulations .

Q & A

Basic Research Question

  • 1H/13C NMR : Confirm substitution patterns (e.g., ethyl and methyl groups at N1 and N3). For example, the ethyl group typically shows a triplet (~1.2 ppm) and quartet (~3.9 ppm), while the methyl group appears as a singlet near δ 3.3 ppm .
  • LCMS : Verify molecular ion peaks ([M+H]+ expected at m/z ≈ 203.6) and assess purity .
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (~600 cm⁻¹) .

Artifact Mitigation : Use deuterated solvents (e.g., CDCl₃) to avoid proton exchange in NMR, and pre-dry samples to eliminate water interference in IR .

How is the biological activity of this compound screened in preliminary assays?

Basic Research Question
Initial screening often targets enzyme inhibition (e.g., eukaryotic elongation factor-2 kinase, eEF-2K) or receptor binding.

  • In vitro assays : Use fluorescence-based kinase activity assays with ATP analogs (e.g., ADP-Glo™) to quantify inhibition .
  • Cytotoxicity profiling : Test against cell lines (e.g., HEK293, HeLa) using MTT or resazurin assays to establish IC₅₀ values .

Methodological Note : Include positive controls (e.g., known eEF-2K inhibitors) and validate results with triplicate runs .

How can synthetic yield be optimized for this compound under varying alkylation conditions?

Advanced Research Question
Yield depends on:

  • Reagent stoichiometry : A 1.2:1 molar ratio of ethyl iodide to precursor minimizes unreacted starting material .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems .
  • Workup strategy : Precipitation in cold water followed by recrystallization (ethanol/water) improves purity and yield .

Data-Driven Approach : Design a factorial experiment (e.g., varying temperature, solvent, and base) and analyze via HPLC to identify optimal conditions .

What structural modifications enhance the bioactivity of this compound, and how are SAR studies designed?

Advanced Research Question

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃ at C5) increases electrophilicity and target binding . Replacing ethyl with cyclopropyl (sp³ hybridization) improves metabolic stability .
  • SAR workflow :
    • Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains).
    • Test against biological targets using high-throughput screening.
    • Correlate activity trends with computational models (e.g., molecular docking) .

Key Finding : Ethyl and methyl groups at N1/N3 balance lipophilicity and solubility, critical for membrane permeability .

How are contradictory biological activity data resolved for pyrimidine-2,4-dione derivatives?

Advanced Research Question
Discrepancies often arise from impurities or stereochemical variations:

  • Purity validation : Use HPLC-MS to detect trace byproducts (e.g., dechlorinated analogs) that may skew bioassay results .
  • Stereochemical analysis : X-ray crystallography (e.g., as in ) confirms regiochemistry and hydrogen-bonding patterns that influence target binding .

Case Study : Inconsistent kinase inhibition data were traced to residual DMSO in assay buffers, which artificially inflated IC₅₀ values .

What reaction mechanisms govern the alkylation of pyrimidine-2,4-dione precursors?

Advanced Research Question
Alkylation proceeds via nucleophilic substitution (SN2):

  • Base role : Deprotonates the N1 position, generating a nucleophilic site for ethyl iodide attack .
  • Solvent effects : Polar aprotic solvents stabilize the transition state, accelerating the reaction .

Mechanical Insight : Competing O-alkylation is suppressed by steric hindrance from the C3 methyl group .

Which advanced analytical techniques validate the crystalline structure of this compound?

Advanced Research Question

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., dimer formation via N-H⋯O interactions) .
  • Solid-state NMR : Confirms crystallinity and detects polymorphic forms .

Protocol : Grow crystals via slow evaporation from ethanol/water (1:1) and collect data at 113 K to minimize thermal motion artifacts .

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